molecular formula C9H18N2O4 B5914800 acetic acid;(NZ)-N-[2-(hydroxyamino)cycloheptylidene]hydroxylamine

acetic acid;(NZ)-N-[2-(hydroxyamino)cycloheptylidene]hydroxylamine

Cat. No.: B5914800
M. Wt: 218.25 g/mol
InChI Key: NLYYRIWAFIMBPT-VILQZVERSA-N
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Description

Acetic acid;(NZ)-N-[2-(hydroxyamino)cycloheptylidene]hydroxylamine is a compound that combines the properties of acetic acid and a hydroxylamine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(NZ)-N-[2-(hydroxyamino)cycloheptylidene]hydroxylamine typically involves the reaction of acetic acid with a hydroxylamine derivative under controlled conditions. One common method involves the use of hydroxylamine hydrochloride in the presence of acetic acid, which facilitates the formation of the desired compound . The reaction conditions often include moderate temperatures and controlled pH to ensure the stability of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(NZ)-N-[2-(hydroxyamino)cycloheptylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxylamine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve electrophiles such as alkyl halides or acyl chlorides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines .

Scientific Research Applications

Acetic acid;(NZ)-N-[2-(hydroxyamino)cycloheptylidene]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid;(NZ)-N-[2-(hydroxyamino)cycloheptylidene]hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can form covalent bonds with nucleophiles, leading to various biochemical effects. The compound can also participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;(NZ)-N-[2-(hydroxyamino)cycloheptylidene]hydroxylamine is unique due to its combination of acetic acid and a hydroxylamine derivative with a cycloheptylidene group.

Properties

IUPAC Name

acetic acid;(NZ)-N-[2-(hydroxyamino)cycloheptylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.C2H4O2/c10-8-6-4-2-1-3-5-7(6)9-11;1-2(3)4/h6,8,10-11H,1-5H2;1H3,(H,3,4)/b9-7-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYYRIWAFIMBPT-VILQZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CCC(C(=NO)CC1)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C1CCC(/C(=N\O)/CC1)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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